molecular formula C10H16O2 B13855213 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one

3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one

Cat. No.: B13855213
M. Wt: 168.23 g/mol
InChI Key: PTRVRSOPDLQSKF-UHFFFAOYSA-N
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Description

3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one: is an organic compound with a unique structure that includes a tetrahydropyran ring and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pentenyl-substituted alcohol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyran ring or the pentenyl side chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. For instance, it can act as a precursor in the synthesis of histamine-3 receptor antagonists, which are involved in modulating cognitive functions . The pathways include binding to the receptor sites and inhibiting their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3-(pent-4-en-1-yl)tetrahydro-4H-pyran-4-one is unique due to its pentenyl side chain, which imparts distinct reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-pent-4-enyloxan-4-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h2,9H,1,3-8H2

InChI Key

PTRVRSOPDLQSKF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1COCCC1=O

Origin of Product

United States

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